molecular formula C26H22N2O3 B2688502 N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(naphthalen-1-yl)acetamide CAS No. 955686-45-0

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(naphthalen-1-yl)acetamide

カタログ番号: B2688502
CAS番号: 955686-45-0
分子量: 410.473
InChIキー: ODLARKIFFRXJCD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(naphthalen-1-yl)acetamide is a useful research compound. Its molecular formula is C26H22N2O3 and its molecular weight is 410.473. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(naphthalen-1-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of the synthesis, biological activity, and research findings related to this compound.

1. Structural Characteristics

The compound features a furan-2-carbonyl moiety linked to a tetrahydroisoquinoline structure and an acetanilide group. This unique combination of functional groups suggests potential interactions with various biological targets.

Feature Description
Molecular FormulaC20H19N3O2
Molecular Weight335.38 g/mol
Key Functional GroupsFuran, Tetrahydroisoquinoline, Acetamide

2. Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of Furan Intermediate : The furan-2-carbonyl chloride is synthesized from furan-2-carboxylic acid using thionyl chloride.
  • Coupling Reaction : The furan intermediate is reacted with 1,2,3,4-tetrahydroisoquinoline in the presence of a base (e.g., triethylamine) to form the desired intermediate.
  • Final Acetylation : The intermediate is then acetylated using acetic anhydride to yield the final product.

3.1 Enzyme Inhibition

Research indicates that compounds with similar structural motifs often exhibit significant biological activities, particularly in enzyme inhibition. This compound may act as a probe in biochemical assays to investigate the activity of specific enzymes or receptors involved in disease pathways.

3.2 Antimicrobial Properties

Preliminary studies suggest that derivatives of tetrahydroisoquinoline exhibit antimicrobial properties. The structural features of this compound may enhance its effectiveness against various bacterial strains.

3.3 Cytotoxicity Studies

In vitro studies have shown that compounds with similar structures display low cytotoxicity in mammalian cell lines. For instance, derivatives have demonstrated CC50 values greater than 100 μM in Vero and MDCK cells, indicating a favorable safety profile for further development.

4. Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Anti-Tuberculosis Activity : A study on isoquinoline derivatives found that modifications at specific positions significantly enhanced anti-tuberculosis activity (IC50 values < 10 μM) .
  • Enzyme Binding Studies : Docking studies have indicated that the furan ring and tetrahydroisoquinoline moiety interact favorably with active site residues of target enzymes, which may contribute to their inhibitory effects .
  • Structure–Activity Relationship (SAR) : Research has highlighted the importance of substituent variations on the naphthalene ring for optimizing biological activity against specific targets .

5. Future Directions

Further pharmacological studies are essential to fully elucidate the biological mechanisms underlying the activity of this compound. Key areas for future research include:

  • Mechanistic Studies : Understanding how the compound interacts at the molecular level with its biological targets.
  • In Vivo Studies : Evaluating efficacy and safety in animal models to assess therapeutic potential.
  • Optimization of Derivatives : Exploring modifications to enhance potency and selectivity for specific biological targets.

科学的研究の応用

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives have shown effectiveness against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis. The minimum inhibitory concentrations (MICs) for some related compounds were reported as low as 0.22 to 0.25 μg/mL, suggesting that N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(naphthalen-1-yl)acetamide may possess similar efficacy due to its structural characteristics .

Antitumor Activity

The compound's structure suggests potential antitumor activity. Studies on related compounds indicate that modifications in the naphthalene and furan moieties can enhance cytotoxic effects against various cancer cell lines. For example, certain derivatives have demonstrated significant growth inhibition in HT29 colon cancer cells. The presence of electron-donating groups appears critical for enhancing cytotoxicity in these contexts .

Antimicrobial Evaluation

In vitro studies have assessed the antimicrobial efficacy of similar compounds against biofilm formation in bacterial cultures. Results indicated that specific structural features significantly contribute to enhanced antibacterial activity. These findings underscore the potential of this compound as a lead compound for developing new antimicrobial agents .

Cytotoxicity Assays

Another study evaluated the cytotoxic effects of related compounds on Jurkat T cells and HT29 cells. The results highlighted that the presence of electron-donating groups was crucial for enhancing cytotoxicity. This suggests that modifications in the naphthalene and furan components of our compound could similarly influence its antitumor properties .

Antimicrobial Activity Data

Activity TypeTarget Pathogen/Cell LineMIC (μg/mL)Notes
AntimicrobialStaphylococcus aureus0.22 - 0.25Synergistic effects noted
AntimicrobialStaphylococcus epidermidis0.22 - 0.25Effective against biofilm
AntitumorHT29 (Colon Cancer)IC50 < 1.98Significant growth inhibition
AntitumorJurkat T CellsIC50 < 1.61Enhanced by electron-donating groups

特性

IUPAC Name

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O3/c29-25(16-20-7-3-6-19-5-1-2-8-23(19)20)27-22-11-10-18-12-13-28(17-21(18)15-22)26(30)24-9-4-14-31-24/h1-11,14-15H,12-13,16-17H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODLARKIFFRXJCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)CC3=CC=CC4=CC=CC=C43)C(=O)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。